2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
This compound is a complex organic molecule with a unique structure that features multiple functional groups, including a quinoline moiety, a thioether linkage, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the preparation of the quinoline derivative. This is followed by a series of reactions including alkylation, thioether formation, and cyclization to introduce the pyrimidoindole framework.
Conditions such as controlled temperature, pH, and the use of specific catalysts are crucial to achieving the desired product.
Industrial Production Methods:
Scaling up from laboratory synthesis to industrial production involves optimization of reaction conditions to ensure efficiency and yield.
Techniques like continuous flow chemistry and batch processing might be employed, ensuring consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) can be used for oxidation reactions.
Reducing agents like lithium aluminum hydride are utilized for reduction processes.
Substitution reactions may require catalysts such as palladium on carbon for hydrogenation.
Major Products:
Oxidation typically yields sulfoxides or sulfones depending on the degree of oxidation.
Reduction results in the formation of alcohols or amines from carbonyl compounds.
Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Potential therapeutic uses in treating diseases due to its ability to interact with biological targets.
Applied in material science for developing new polymers or materials with unique properties.
Mechanism of Action
The compound’s effects are primarily due to its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cell signaling pathways. These interactions depend on its structural attributes which determine its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of functional groups and structural features. Other compounds with similar backbones might include:
Quinoline derivatives
Pyrimidoindole analogs
Their similarities lie in the core structure but differences in functional groups and substituents result in varying properties and applications.
Hope you found this deep dive interesting! Feel free to ask more about any particular section.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-18-12-14-20(15-13-18)32-27(34)26-25(21-9-3-4-10-22(21)29-26)30-28(32)35-17-24(33)31-16-6-8-19-7-2-5-11-23(19)31/h2-5,7,9-15,29H,6,8,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPRBIHODXXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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